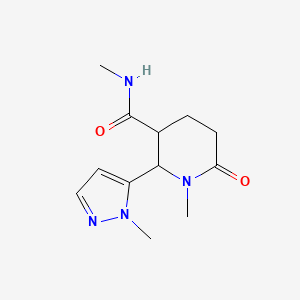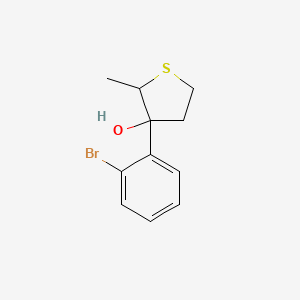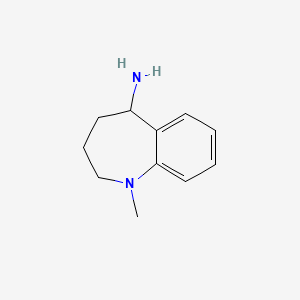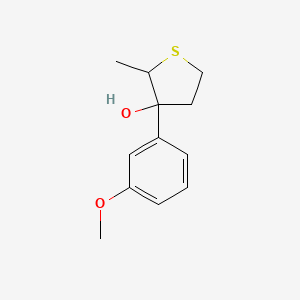
3-(3-Methoxyphenyl)-2-methylthiolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxyphenyl)-2-methylthiolan-3-ol is an organic compound that features a thiolane ring substituted with a methoxyphenyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-2-methylthiolan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with 2-methylthiolane in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of high-purity reagents and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methoxyphenyl)-2-methylthiolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-Methoxyphenyl)-2-methylthiolan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3-Methoxyphenyl)-2-methylthiolan-3-ol involves its interaction with various molecular targets. The methoxyphenyl group can interact with biological receptors, while the thiolane ring may participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound shares the methoxyphenyl group but has a different core structure.
4-[1-Oxo-3-(substituted aryl)-2-propenyl]-3-(4-methylphenyl)sydnones: These compounds also contain a methoxyphenyl group but are structurally distinct.
Uniqueness
3-(3-Methoxyphenyl)-2-methylthiolan-3-ol is unique due to its thiolane ring, which imparts distinct chemical and biological properties. The combination of the methoxyphenyl group and the thiolane ring makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H16O2S |
|---|---|
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
3-(3-methoxyphenyl)-2-methylthiolan-3-ol |
InChI |
InChI=1S/C12H16O2S/c1-9-12(13,6-7-15-9)10-4-3-5-11(8-10)14-2/h3-5,8-9,13H,6-7H2,1-2H3 |
Clé InChI |
BKAFOOFQRWELNT-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCS1)(C2=CC(=CC=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3A,6a-dimethyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13223150.png)
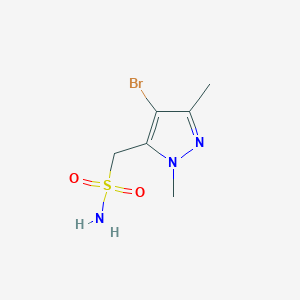
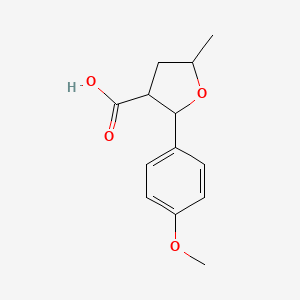
![3-[(Benzyloxy)methyl]-3-(chloromethyl)oxane](/img/structure/B13223164.png)
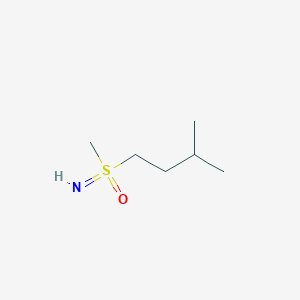
![tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13223171.png)
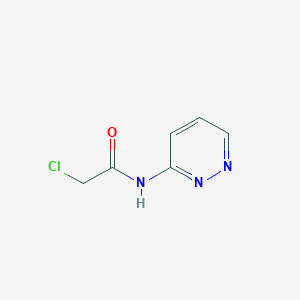
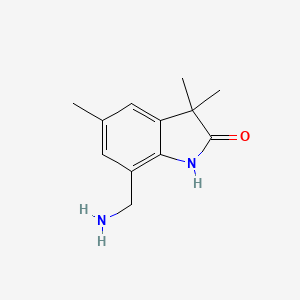
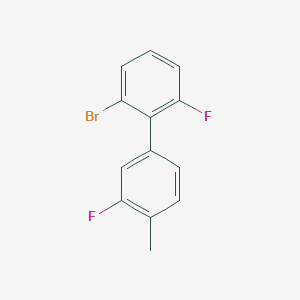
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid](/img/structure/B13223201.png)

